molecular formula C22H21ClN4O2S B2468508 benzofuran-2-yl(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride CAS No. 1351620-80-8

benzofuran-2-yl(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride

Cat. No. B2468508
CAS RN: 1351620-80-8
M. Wt: 440.95
InChI Key: IPZFAFUZGDCEHF-UHFFFAOYSA-N
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Description

Benzofuran-2-yl(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride is a complex organic compound. Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new series of (5-(3-(1H-benzo[d]imidazol-2-yl)-4-hydroxybenzyl)benzofuran-2-yl)(phenyl)methanone analogs were synthesized using condensation . The title compound was synthesized from the reaction of 3-(benzofuran-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide and 1-phenyl-2-bromoethanones under reflux condition in ethanol for 1 h .


Molecular Structure Analysis

The synthesized compounds were confirmed by IR, 1H and 13C-NMR, MS spectra and HRMS spectral data . The structure shows at least one non-classical hydrogen bond between a CH group and the sulfur atom of an adjacent thiole moiety .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve condensation reactions . The central pyrazol ring makes dihedral angles with the thiazole ring and the phenyl ring, respectively .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, a yellow solid was obtained with a melting point of 109.5–114.0 °C . The 1H-NMR and 13C-NMR data were also provided .

Scientific Research Applications

Anti-Tumor Activity

Benzofuran compounds have demonstrated potent anti-tumor effects. Researchers have identified several derivatives with remarkable inhibitory activity against various cancer cell lines. For instance, compound 36 (see Fig. 8) exhibited significant cell growth inhibition in leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer cells . These findings highlight the potential of benzofuran derivatives as anticancer agents.

Antibacterial Properties

The 5- or 6-position of the benzofuran nucleus plays a crucial role in its antibacterial activity. Substituents such as halogens, nitro groups, and hydroxyl groups have displayed potent antibacterial effects . Further research into specific derivatives may reveal novel antibacterial agents.

Drug Prospects

Given their diverse pharmacological activities, benzofuran derivatives hold promise as natural drug lead compounds. Exploring their structure-activity relationships and optimizing their properties can pave the way for novel therapeutic agents.

properties

IUPAC Name

1-benzofuran-2-yl-[4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2S.ClH/c27-21(20-14-17-8-4-5-9-19(17)28-20)25-10-12-26(13-11-25)22-24-23-18(15-29-22)16-6-2-1-3-7-16;/h1-9,14H,10-13,15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPZFAFUZGDCEHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(CS2)C3=CC=CC=C3)C(=O)C4=CC5=CC=CC=C5O4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzofuran-2-yl(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride

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